JAK2 Wild-Type Inhibition Potency: JAK2 Inhibitor IV vs. Clinical JAK2 Inhibitors
JAK2 Inhibitor IV inhibits wild-type JAK2 with an IC50 of 78 nM in cell-free enzymatic assays . In comparison, the FDA-approved JAK1/JAK2 inhibitor ruxolitinib exhibits a JAK2 IC50 of 2.8 nM [1], while the selective JAK2 inhibitors fedratinib and TG101209 display JAK2 IC50 values of 3 nM and 6 nM, respectively . JAK2 Inhibitor IV is therefore less potent than these clinical-stage JAK2 inhibitors on wild-type JAK2, positioning it as a moderate-potency tool compound suitable for studies where extreme potency is not required or where a distinct selectivity profile is desired.
| Evidence Dimension | IC50 for wild-type JAK2 inhibition in cell-free enzymatic assays |
|---|---|
| Target Compound Data | 78 nM |
| Comparator Or Baseline | Ruxolitinib: 2.8 nM; Fedratinib: 3 nM; TG101209: 6 nM |
| Quantified Difference | JAK2 Inhibitor IV is 27.9-fold less potent than ruxolitinib, 26-fold less potent than fedratinib, and 13-fold less potent than TG101209 against wild-type JAK2. |
| Conditions | Cell-free kinase assays; recombinant JAK2 enzyme; ATP concentration typically 1 mM (ruxolitinib) or unspecified for other comparators. |
Why This Matters
Moderate potency may reduce off-target kinase inhibition and enable cleaner dissection of JAK2-mediated signaling in cellular contexts.
- [1] RxReasoner. (n.d.). Ruxolitinib (JAKAVI) Tablet. View Source
